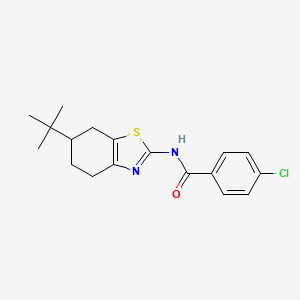

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide

Description

Properties

Molecular Formula |

C18H21ClN2OS |

|---|---|

Molecular Weight |

348.9 g/mol |

IUPAC Name |

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide |

InChI |

InChI=1S/C18H21ClN2OS/c1-18(2,3)12-6-9-14-15(10-12)23-17(20-14)21-16(22)11-4-7-13(19)8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,20,21,22) |

InChI Key |

CNDJVRJNAQNSFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the tert-butyl group and the chlorobenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, including drug development.

Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following compounds share structural motifs with the target molecule, such as tetrahydro-benzothiazole/thiophene cores, substituted benzamide groups, or bulky alkyl substituents:

Functional Group and Pharmacological Implications

- Benzothiazole vs. Benzothiophene Cores: Benzothiazole (target compound) contains a nitrogen and sulfur atom in the heterocycle, enabling hydrogen bonding and polar interactions.

- Substituent Effects: The tert-butyl group in the target compound and 792954-17-7 enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. Chlorobenzamide (target) vs. chloroacetamide (792954-17-7): The benzamide group offers a larger aromatic surface for π-π stacking, whereas the acetamide is more flexible and less sterically hindered .

Biological Activity

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C19H23N3OS2

- Molecular Weight : 367.53 g/mol

- CAS Number : 2410811

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzothiazole moiety is known for its ability to interact with nucleic acid bases and receptors in biological systems, which can lead to a range of pharmacological effects.

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of vital metabolic pathways.

2. Anticancer Properties

Studies have reported cytotoxic effects against several cancer cell lines. For example:

- MCF-7 (Breast Cancer) : The compound demonstrated dose-dependent cytotoxicity.

- HCT-116 (Colorectal Cancer) : Similar inhibitory effects were noted.

These findings suggest that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.

3. Anti-inflammatory Effects

Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a well-documented mechanism for reducing inflammation. Compounds with similar structures have been shown to selectively inhibit COX-2, thus offering therapeutic potential in treating inflammatory diseases.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.